Product packaging for 2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine(Cat. No.:CAS No. 182759-07-5)

2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B3348695
CAS No.: 182759-07-5
M. Wt: 312.92 g/mol
InChI Key: PBEJCZRSZROUBN-UHFFFAOYSA-N
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Description

General Overview of Imidazo[1,2-a]pyridine (B132010) Frameworks and their Chemical Significance

The imidazo[1,2-a]pyridine system, a fused bicyclic heterocycle with a bridgehead nitrogen atom, is recognized as a "privileged scaffold" in medicinal chemistry. labnovo.comosi.lvrsc.org This framework is a core structural component in numerous commercially available pharmaceuticals, highlighting its chemical significance. acs.orgresearchgate.net Its derivatives exhibit a wide spectrum of biological and pharmacological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and analgesic properties. researchgate.netnih.govmdpi.com

The unique electronic properties of the imidazo[1,2-a]pyridine ring system make it a versatile building block in organic synthesis. labnovo.comnih.gov Beyond its medicinal applications, this scaffold has found use in materials science, agrochemicals, and as ligands in catalysis. acs.orgresearchgate.net The development of synthetic methodologies to construct and functionalize this framework is an active and important area of chemical research. rsc.orgresearchgate.net

Table 1: Examples of Marketed Drugs Containing the Imidazo[1,2-a]pyridine Scaffold

Drug Name Therapeutic Use
Zolpidem Insomnia Treatment (Hypnotic)
Alpidem Anxiolytic
Saripidem Anxiolytic
Necopidem Anxiolytic
Olprinone Cardiotonic Agent for Heart Failure
Zolimidine Antiulcer Agent
Minodronic Acid Osteoporosis Treatment

| Miroprofen | Analgesic, Anti-inflammatory |

This table contains a selection of drugs based on the imidazo[1,2-a]pyridine core, as mentioned in sources acs.orgresearchgate.net.

Importance of Halogenated Imidazo[1,2-a]pyridines as Versatile Synthetic Intermediates

Halogenated imidazo[1,2-a]pyridines are exceptionally useful as versatile intermediates in the synthesis of more complex molecules. The presence of one or more halogen atoms (F, Cl, Br, I) on the bicyclic core provides a "handle" for further chemical modification, most notably through transition-metal-catalyzed cross-coupling reactions. researchgate.net

The carbon-halogen bond can be selectively activated to form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This allows chemists to introduce a wide variety of functional groups and build molecular complexity. acs.org Among the halogens, the carbon-iodine (C-I) bond is particularly reactive due to its lower bond dissociation energy, making iodo-substituted imidazo[1,2-a]pyridines highly valuable substrates for reactions like the Suzuki, Heck, and Sonogashira couplings. nih.govresearchgate.net

The regioselective halogenation of the imidazo[1,2-a]pyridine scaffold is a key strategy for controlling the position of subsequent modifications. The C3 position is often the most electronically rich and nucleophilic, making it a common site for electrophilic halogenation. nih.govacs.org The ability to install halogens at specific positions (such as C2, C3, C5, C6, or C8) enables the targeted synthesis of diverse derivatives for screening in drug discovery and materials science. researchgate.net

Specific Research Context of 2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine within Heterocyclic Chemistry

The compound This compound is a specific, highly functionalized synthetic intermediate that leverages the properties of halogenated imidazo[1,2-a]pyridines. Its structure contains three halogen atoms at distinct positions, offering potential for sequential and site-selective reactions.

The primary research context for this compound is its use as a key building block in the synthesis of novel C-nucleoside analogues. acs.orgacs.orgarchive.org A pivotal study demonstrated its utility in a palladium-catalyzed coupling reaction with 2,3-dihydrofuran. acs.orgacs.orgusp.br In this transformation, the highly reactive iodo group at the C3 position serves as the active site for the coupling reaction, while the two chloro-substituents at the C2 and C6 positions remain intact. This selective reactivity underscores the importance of such polyhalogenated systems in designing complex synthetic pathways.

This specific intermediate allows for the construction of novel heterocyclic systems that fuse the imidazo[1,2-a]pyridine core with a carbohydrate-like moiety, leading to the creation of molecules with potential applications in antiviral or anticancer research. acs.orgacs.org The presence of the two additional chlorine atoms on the resulting product provides further opportunities for subsequent functionalization, making this compound a strategic and valuable tool in heterocyclic chemistry.

Table 2: Chemical Data for this compound

Property Value Source
CAS Number 182759-07-5 labnovo.com
Molecular Formula C₇H₃Cl₂IN₂ Calculated

| Molecular Weight | 312.92 g/mol | labnovo.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2IN2 B3348695 2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine CAS No. 182759-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IN2/c8-4-1-2-5-11-6(9)7(10)12(5)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEJCZRSZROUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456749
Record name Imidazo[1,2-a]pyridine, 2,6-dichloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182759-07-5
Record name Imidazo[1,2-a]pyridine, 2,6-dichloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dichloro 3 Iodoimidazo 1,2 a Pyridine and Its Imidazo 1,2 a Pyridine Precursors

Strategies for Imidazo[1,2-a]pyridine (B132010) Core Construction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal and materials chemistry, leading to the development of numerous synthetic routes. rsc.orgnih.govrsc.org These methods can be broadly categorized into classical condensation reactions, transition-metal-catalyzed processes, multi-component reactions, and oxidative cyclizations.

The most traditional and widely utilized method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin. bio-conferences.org This approach involves the initial SN2 reaction where the endocyclic nitrogen of the pyridine (B92270) ring attacks the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system. nih.gov

While effective, this method's main limitations include the lachrymatory nature and limited commercial availability of many α-haloketone reagents. nih.gov To circumvent this, one-pot procedures have been developed where the α-haloketone is generated in situ from the corresponding ketone using reagents like N-bromosuccinimide or 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃). nih.gov Recent advancements have also focused on developing catalyst-free versions of this condensation under eco-friendly conditions, for instance, by performing the reaction at room temperature in DMF with a base like potassium carbonate. nih.gov

To synthesize the 2,6-dichloroimidazo[1,2-a]pyridine (B53981) precursor, a 5-chloro-2-aminopyridine would be reacted with an appropriate chlorinated α-haloketone.

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis

2-Aminopyridine Derivative Carbonyl Compound Reagent/Catalyst Conditions Product Type Reference
2-Aminopyridine α-Bromoacetaldehyde None 150-200 °C, sealed tube Imidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridines α-Bromoketones K₂CO₃ DMF, Room Temp. 2-Substituted imidazo[1,2-a]pyridines nih.gov
Acetophenones 2-Aminopyridines [Bmim]Br₃, Na₂CO₃ Solvent-free, Room Temp. 2-Phenylimidazo[1,2-a]pyridines nih.gov

Transition-metal catalysis offers powerful and versatile pathways to the imidazo[1,2-a]pyridine core, often under milder conditions and with broader substrate scope than classical methods. researchgate.net Catalysts based on copper (Cu), palladium (Pd), and rhodium (Rh) are frequently employed. nih.govresearchgate.net

Copper-catalyzed protocols are particularly prevalent. For instance, copper(I) iodide (CuI) can catalyze a three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes. nih.gov Another approach involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. organic-chemistry.org Copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst for the coupling of α-diazoketones with 2-aminopyridines. researchgate.net

Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), enable microwave-assisted, one-pot, three-component reactions to produce 2,3-diarylimidazo[1,2-a]pyridines with high efficiency. organic-chemistry.org Furthermore, distinct functionalizations can be achieved by selecting the metal catalyst; for example, a copper(I)-catalyzed reaction between pyridine-2-amine and 3-phenylpropionaldehyde yields an imidazo[1,2-a]pyridine ketone, whereas a palladium(II)-catalyzed process can lead to a 3-vinylimidazo[1,2-a]pyridine. thieme-connect.com

Table 2: Selected Transition-Metal-Catalyzed Syntheses

Reactants Catalyst System Conditions Product Type Reference
Aldehydes, 2-Aminopyridines, Terminal Alkynes CuI, NaHSO₄·SiO₂ N/A Substituted Imidazo[1,2-a]pyridines nih.gov
Pyridines, Ketone Oxime Esters Copper Aerobic Imidazo[1,2-a]pyridines organic-chemistry.org
2-Aminopyridines, α-Diazoketones Cu(OTf)₂ or Rh₂(OAc)₄ N/A 2-Substituted Imidazo[1,2-a]pyridines researchgate.net
2-Aminopyridines, Aryl Halides, Alkynes Pd(OAc)₂ Microwave 2,3-Diarylimidazo[1,2-a]pyridines organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient strategies that combine three or more reactants in a single step to construct complex molecules, adhering to the principles of atom economy and procedural simplicity. acs.orgbeilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing imidazo[1,2-a]pyridines, typically involving a 2-aminopyridine, an aldehyde, and an isocyanide. researchgate.netmdpi.comacs.org This reaction is often catalyzed by a Lewis or Brønsted acid, such as scandium triflate. bio-conferences.org

The versatility of MCRs allows for the incorporation of diverse functionalities. Variations of the three-component strategy have been developed using different starting materials. For example, copper-catalyzed MCRs can couple 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.org Another innovative approach utilizes isatins, 2-aminopyridines, and isocyanides to assemble complex tetracyclic fused imidazo[1,2-a]pyridines in a one-pot fashion. beilstein-journals.org These reactions provide a rapid and direct route to a wide array of substituted imidazo[1,2-a]pyridine derivatives. mdpi.com

Table 3: Overview of Multi-Component Reactions (MCRs)

Component 1 Component 2 Component 3 Catalyst/Conditions Product Reference
2-Aminopyridine Aldehyde Isonitrile Scandium Triflate 3-Aminoimidazo[1,2-a]pyridines bio-conferences.org
2-Aminopyridine Aldehyde Terminal Alkyne Copper Imidazo[1,2-a]pyridines bio-conferences.org
2-Aminopyridine Isatin Isonitrile N/A Tetracyclic fused Imidazo[1,2-a]pyridines beilstein-journals.org
2-Aminopyridine Aldehyde Trimethylsilylcyanide Scandium Triflate, Microwave 3-Aminoimidazo[1,2-a]pyridines bio-conferences.org

Oxidative C-H functionalization and dehydrogenative coupling represent modern, atom-economical strategies for heterocycle synthesis. rsc.org These methods avoid the need for pre-functionalized starting materials by directly forming C-N bonds through an oxidative process.

A variety of catalytic systems can achieve this transformation. A copper-catalyzed oxidative cyclization between 2-aminopyridines and cinnamaldehyde (B126680) derivatives under aerobic conditions can produce formyl-substituted imidazo[1,2-a]pyridines. nih.gov Iodine has also been employed as a catalyst or mediator in such reactions. For example, molecular iodine can catalyze the synthesis of imidazo[1,2-a]pyridines from pyridines and oxime esters. acs.org A transition-metal-free approach involves the iodine-mediated oxidative coupling of 2-aminopyridines with aromatic terminal alkynes. nih.gov Furthermore, iron catalysts have been used for the oxidative diamination of nitroalkenes with 2-aminopyridines to yield 2-nitro-3-arylimidazo[1,2-a]pyridines under mild, aerobic conditions. organic-chemistry.org A one-pot strategy has even been developed to convert lignin (B12514952) β-O-4 model compounds into imidazo[1,2-a]pyridines via a cascade involving C-O bond cleavage and sp³ C-H bond oxidative activation. nih.gov

Regioselective Halogenation Strategies for Imidazo[1,2-a]pyridines

Once the imidazo[1,2-a]pyridine core is formed, the introduction of halogen atoms is a key step for further functionalization. The electronic properties of the heterocyclic system dictate the position of electrophilic substitution, with the C3 position being the most nucleophilic and thus the most reactive site. nih.gov

The synthesis of 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine from its 2,6-dichloro-imidazo[1,2-a]pyridine precursor is achieved through direct iodination at the C3 position. This regioselective functionalization is typically accomplished via electrophilic substitution. nih.gov

A highly effective and environmentally friendly method utilizes molecular iodine (I₂) as the iodine source in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This reaction can be significantly accelerated using ultrasonic irradiation in a green solvent such as ethanol, leading to high yields of 3-iodoimidazo[1,2-a]pyridines in a short time. nih.gov Mechanistic studies suggest that the reaction proceeds via an electrophilic pathway rather than involving iodide ions as active intermediates. nih.gov

Other halogenating agents, such as N-iodosuccinimide (NIS), are also commonly used for the C3-iodination of imidazo[1,2-a]pyridines. The choice of reaction conditions can influence the chemoselectivity, although the C3 position is the kinetically favored site for halogenation. rsc.orgnih.govosi.lv For instance, a facile transition-metal-free method for C3-chlorination and C3-bromination uses sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source in an acidic medium, highlighting the inherent reactivity of the C3 position towards electrophilic halogenating agents. rsc.orgnih.gov

Table 4: C3-Iodination of Imidazo[1,2-a]pyridines

Substrate Iodinating Agent Oxidant/Catalyst Conditions Product Reference
Imidazo[1,2-a]pyridines I₂ TBHP EtOH, Ultrasound 3-Iodoimidazo[1,2-a]pyridines nih.gov
2-Phenylimidazo[1,2-a]pyridine I₂ TBHP EtOH, Ultrasound, 30 min 3-Iodo-2-phenylimidazo[1,2-a]pyridine (92% yield) nih.gov

Chlorination Methods for Imidazo[1,2-a]pyridines

Chlorination of the imidazo[1,2-a]pyridine core can be achieved using various reagents, typically resulting in substitution at the C3 position due to its high electron density. Reagents such as chloramine-T and sodium chlorite (NaClO₂) under acidic conditions have been effectively used for the C3-chlorination of a range of imidazo[1,2-a]pyridine derivatives. acs.orgresearchgate.net These methods are generally metal-free and provide good yields of the 3-chloro products. researchgate.net

However, for the synthesis of this compound, the chlorine atom at the 6-position originates from the pyridine ring of the precursor molecule. This substituent is incorporated before the cyclization reaction that forms the imidazo[1,2-a]pyridine skeleton. The chlorine at the 2-position is also typically introduced during the construction of the heterocyclic ring.

Synthesis of Polyhalogenated Imidazo[1,2-a]pyridine Precursors

The most direct strategy to synthesize a polyhalogenated compound like this compound is to perform the final iodination step on a pre-formed dichloro-substituted imidazo[1,2-a]pyridine precursor. The synthesis of this key intermediate, 2,6-dichloroimidazo[1,2-a]pyridine, relies on building the heterocyclic system from appropriately chlorinated starting materials.

The foundational step in synthesizing 2,6-dichloroimidazo[1,2-a]pyridine is the condensation reaction, often referred to as the Tschitschibabin reaction, between a substituted 2-aminopyridine and an α-halocarbonyl compound. nih.govbio-conferences.org

Introduction of the 6-Chloro Substituent : To obtain an imidazo[1,2-a]pyridine with a chlorine atom at the 6-position, the reaction must start with a 2-aminopyridine that is chlorinated at the 5-position (i.e., 5-chloro-2-aminopyridine). The numbering of the pyridine ring changes upon fusion to form the bicyclic system.

Introduction of the 2-Chloro Substituent : The chlorine atom at the 2-position of the imidazo[1,2-a]pyridine ring is introduced via the carbonyl component. A common strategy involves using α,α-dihaloketones or their equivalents. For instance, the condensation of a 2-aminopyridine with 1,1,3-trichloroacetone (B106291) can be used to generate a 2-chloromethyl-substituted imidazo[1,2-a]pyridine, which could potentially be converted to the 2-chloro derivative. nih.gov The direct synthesis of 2-chloroimidazo[1,2-a]pyridines can be challenging, but specific methodologies are developed based on the required substitution pattern.

Therefore, the synthesis of the key precursor, 2,6-dichloroimidazo[1,2-a]pyridine, would logically involve the reaction of 5-chloro-2-aminopyridine with a suitable three-carbon building block that facilitates the introduction of the chlorine atom at the 2-position during or after cyclization. Once this dichloro-precursor is obtained, the C3-iodination can be carried out using the methods described in section 2.2.1.

Sequential Halogenation and Cyclization Routes

A primary strategy for the synthesis of polysubstituted imidazo[1,2-a]pyridines, such as this compound, involves a stepwise approach: initial formation of a substituted imidazo[1,2-a]pyridine core, followed by sequential halogenation reactions.

The initial cyclization to form the imidazo[1,2-a]pyridine scaffold is commonly achieved through the condensation of an appropriately substituted 2-aminopyridine with an α-halocarbonyl compound. nih.gov For the target compound, the synthesis would likely commence with a substituted 2-aminopyridine to introduce the chlorine atom at the 6-position.

Following the formation of the chlorinated imidazo[1,2-a]pyridine precursor, subsequent halogenations are carried out. The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution. rsc.org This allows for the sequential introduction of different halogens. For instance, a 2,6-dichloroimidazo[1,2-a]pyridine intermediate can be subjected to an iodination reaction to install the iodine at the C3 position, yielding the final product. Various iodinating agents can be employed for this purpose.

A plausible synthetic pathway is the cyclization of a chlorinated 2-aminopyridine with a suitable reagent to form 2,6-dichloroimidazo[1,2-a]pyridine. This intermediate is then subjected to regioselective iodination at the C3 position. Research has demonstrated the feasibility of such sequential halogenations. For example, one-pot sequential bromination and fluorination of imidazo[1,2-a]pyridines have been successfully performed. acs.org This suggests that a similar sequential dichlorination and iodination is a viable synthetic strategy.

Table 1: Illustrative Sequential Halogenation and Cyclization

Step Reactants Reagents/Conditions Product
1. Cyclization 5-chloro-2-aminopyridine, α-chloro-carbonyl compound Heat, Solvent (e.g., Ethanol) 2,6-dichloroimidazo[1,2-a]pyridine
2. Iodination 2,6-dichloroimidazo[1,2-a]pyridine I2, Oxidizing agent (e.g., H3PO4/DMSO) This compound

Green Chemistry Principles in the Synthesis of Halogenated Imidazo[1,2-a]pyridines

The integration of green chemistry principles into the synthesis of halogenated imidazo[1,2-a]pyridines is an area of growing interest, aiming to reduce the environmental impact of chemical processes. researchgate.net

Key green chemistry strategies that have been applied include:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Recent methodologies have focused on the use of more environmentally benign solvents such as water or eucalyptol (B1671775). researchgate.netnih.gov For instance, an ultrasound-assisted C-H functionalization for the synthesis of imidazo[1,2-a]pyridines has been developed to take place in water. organic-chemistry.org

Catalyst-Free and Metal-Free Reactions: The development of catalyst-free and metal-free reactions is a significant advancement in green chemistry. Several protocols for the synthesis of imidazo[1,2-a]pyridines now avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. nih.govacs.org One such method involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds at room temperature in the presence of a base, without the need for a metal catalyst. nih.gov Another approach utilizes sodium chlorite or sodium bromite as the halogen source for the C3-halogenation of imidazo[1,2-a]pyridines under metal-free conditions. rsc.orgresearchgate.net

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound can lead to shorter reaction times, lower energy consumption, and often improved yields compared to conventional heating methods. nih.govmdpi.com An ultrasonication strategy assisted by molecular iodine as an environmentally benign catalyst has been reported for the synthesis of imidazo[1,2-a]pyridine scaffolds. nih.gov

One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates (one-pot synthesis) reduces solvent usage, purification steps, and waste generation. mdpi.comorganic-chemistry.org A copper-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyridines using air as the oxidant has been developed, highlighting an efficient and environmentally friendly approach. organic-chemistry.org

Table 2: Application of Green Chemistry Principles

Green Principle Application in Imidazo[1,2-a]pyridine Synthesis Reference
Greener Solvents Use of water as a solvent in ultrasound-assisted synthesis. organic-chemistry.org
Use of eucalyptol as a green solvent in multicomponent reactions. researchgate.net
Metal-Free Catalysis Regioselective C-H halogenation using sodium chlorite/bromite without a transition metal. rsc.org
Catalyst-free condensation of 2-aminopyridines and α-halogenocarbonyls. nih.gov
Energy Efficiency Microwave-assisted one-pot synthesis of imidazo[1,2-a]pyridine derivatives. mdpi.com
Ultrasonication-assisted synthesis using molecular iodine. nih.gov
One-Pot Reactions Copper-catalyzed one-pot synthesis using air as an oxidant. organic-chemistry.org

Reactivity and Advanced Functionalization of 2,6 Dichloro 3 Iodoimidazo 1,2 a Pyridine

Cross-Coupling Reactions at the C3-Iodo Position

The C3-iodo group is the most facile site for initial functionalization, serving as a linchpin for introducing molecular complexity. Its high reactivity towards oxidative addition to palladium(0) catalysts makes it an ideal handle for numerous cross-coupling methodologies. researchgate.net This selectivity is a common feature in polyhalogenated aromatic and heteroaromatic systems, where the reaction preferentially occurs at the most labile carbon-halogen bond. researchgate.net

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. mdpi.comnih.gov For 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine, the C3-iodo position is the primary site for this transformation due to the greater reactivity of the C-I bond compared to C-Cl bonds in palladium-catalyzed cross-coupling reactions. mdpi.com

The reaction involves the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the C3-arylated or C3-alkenylated product. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored based on the specific boronic acid or ester used. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity and stability. researchgate.net While many protocols for palladium-catalyzed C-C bond formation fail with substrates bearing free N-H groups, the imidazo[1,2-a]pyridine (B132010) scaffold is generally amenable to these conditions. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Component Example Purpose/Comment
Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Palladium(0) or Palladium(II) precatalyst. libretexts.org
Ligand PPh₃, P(o-tolyl)₃ Stabilizes the palladium center and facilitates the catalytic cycle. researchgate.net
Boron Reagent Arylboronic acids, Alkenylboronic acids Source of the new carbon fragment. nih.gov
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron species for transmetalation. libretexts.org

| Solvent | Toluene/H₂O, Dioxane, DMF | Affects solubility and reaction rate. libretexts.org |

Studies on related dichloro-heteroaromatic compounds, such as 2,6-dichloropyridine (B45657), have demonstrated successful Suzuki-Miyaura coupling to introduce aryl groups. nih.gov This supports the feasibility of selectively functionalizing the C3-iodo position of this compound under similar conditions.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.orgmdpi.com This reaction is exceptionally effective for the alkynylation of the this compound scaffold at the C3 position. The reactivity trend for halides in Sonogashira coupling is I > Br > Cl > OTf, ensuring high selectivity for the C-I bond. researchgate.net

The catalytic cycle proceeds under mild conditions, often at room temperature. rsc.org The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step. rsc.org The amine acts as both a base to neutralize the resulting hydrogen halide and, in some cases, as the solvent. rsc.org

Table 2: Typical Reagents for Sonogashira Coupling

Component Example Role in Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Primary catalyst for oxidative addition. researchgate.net
Copper Co-catalyst CuI Forms copper acetylide intermediate. mdpi.com
Alkyne Phenylacetylene, Trimethylsilylacetylene The incoming alkynyl group. researchgate.net
Base/Solvent Triethylamine (TEA), Diethylamine (DEA) Neutralizes byproduct and can serve as solvent. rsc.orgrsc.org

| Solvent (alternative) | DMF, Toluene | Used when the amine is not the solvent. rsc.org |

The significant difference in reactivity between the aryl iodide and the aryl chlorides on the imidazo[1,2-a]pyridine ring allows for precise alkynylation at the C3 position without disturbing the C2 and C6 chloro substituents. researchgate.net This selectivity enables the synthesis of 3-alkynyl-2,6-dichloroimidazo[1,2-a]pyridines, which are valuable intermediates for further chemical exploration.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for constructing aryl C-N bonds. This palladium-catalyzed cross-coupling reaction pairs an aryl halide with an amine in the presence of a strong base. For this compound, the C3-iodo position is the preferred site for amination due to its superior reactivity over the C-Cl bonds.

The reaction's success hinges on the selection of an appropriate palladium precatalyst and a bulky, electron-rich phosphine ligand. These ligands promote the key steps of the catalytic cycle: oxidative addition, formation of the palladium-amido complex, and reductive elimination to yield the arylamine product. A variety of primary and secondary amines, including heterocyclic amines, can be coupled using this method.

Table 3: Key Components for Buchwald-Hartwig Amination

Component Example Function
Palladium Source Pd₂(dba)₃, [Pd(allyl)Cl]₂ Precatalyst that forms the active Pd(0) species.
Ligand XPhos, t-BuXPhos, BippyPhos Sterically hindered phosphines that facilitate catalysis.
Amine Primary amines, Secondary amines, Heterocycles The nitrogen nucleophile.
Base NaOt-Bu, LiHMDS, Cs₂CO₃ Deprotonates the amine and facilitates catalyst turnover. mdpi.com

| Solvent | Toluene, Dioxane | Non-polar aprotic solvents are common. |

The development of successive generations of catalyst systems has expanded the reaction's scope, allowing for the amination of a wide range of aryl halides under increasingly mild conditions. This makes the Buchwald-Hartwig reaction a highly reliable strategy for introducing nitrogen-based functional groups at the C3 position of the target molecule.

Palladium-catalyzed reactions can also be used to form C-C bonds between the C3-iodo position of this compound and cyclic alkenes like 2,3-dihydrofuran. The Mizoroki-Heck reaction is a prominent example of such a transformation, involving the coupling of an unsaturated halide with an alkene. rsc.org

In the context of 2,3-dihydrofuran, arylation occurs exclusively at the C2 position. The reaction typically proceeds via oxidative addition of the C-I bond to the palladium(0) catalyst, followed by migratory insertion of the dihydrofuran double bond into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and regenerates the catalyst. Depending on the reaction conditions, two products can be formed: the kinetic product, 2-aryl-2,5-dihydrofuran, or the more thermodynamically stable product, 2-aryl-2,3-dihydrofuran, which results from double bond migration.

Table 4: Conditions for Heck Arylation of 2,3-Dihydrofuran

Component Example Purpose
Palladium Precursor Pd(OAc)₂, PdCl₂(PPh₃)₂ Source of the active Pd(0) catalyst.
Base K₂CO₃, NaOAc Essential for regenerating the Pd(0) catalyst.
Solvent DMF, Dioxane Aprotic polar solvents are often used.

| Alkene | 2,3-Dihydrofuran | The coupling partner. |

This methodology provides a direct route to introduce a substituted dihydrofuranyl moiety at the C3 position, creating complex heterocyclic structures that are valuable in medicinal chemistry. The reaction's efficiency can be influenced by the choice of palladium precursor, ligands, and additives like ionic liquids.

Beyond the canonical cross-coupling reactions, the C3-iodo position is amenable to a variety of other metal-catalyzed transformations to form diverse chemical bonds. Copper-catalyzed reactions, for instance, are widely used in the synthesis and functionalization of imidazo[1,2-a]pyridines. These methods can be employed for C-N, C-O, and C-S bond formation, often under conditions complementary to palladium-catalyzed systems.

Silver-mediated C-H/N-H oxidative cross-coupling offers another pathway to construct imidazo[1,2-a]pyridine cores, highlighting the role of different transition metals in facilitating unique bond formations. Furthermore, specialized palladium-catalyzed systems have been developed for challenging transformations like the intermolecular C-O bond formation between aryl halides and alcohols. The C3-position can also be functionalized through non-coupling reactions, such as aza-Friedel–Crafts reactions catalyzed by Lewis acids like Y(OTf)₃ to introduce alkyl groups. researchgate.net

These alternative methods expand the synthetic toolbox for modifying this compound, enabling the introduction of a broad spectrum of functional groups and the construction of highly complex and diverse molecular architectures.

Reactivity and Derivatization at the C2- and C6-Chloro Positions

The C2 and C6 chloro positions on the imidazo[1,2-a]pyridine ring are significantly less reactive than the C3-iodo position in standard palladium-catalyzed cross-coupling reactions. researchgate.net This lower reactivity allows them to remain as spectator groups during the initial functionalization at C3. However, under more forcing conditions, such as higher temperatures or with highly active catalyst systems, these C-Cl bonds can be targeted for subsequent derivatization. nih.gov

The relative reactivity of the C2 versus the C6 position can be influenced by electronic factors and the steric environment. In related 2,6-dichloropyridine systems, the presence of an electron-withdrawing group at C3 can modulate the reactivity at C2 and C6. Computational studies on chlorodiazines and chloropyridines suggest that the reactivity correlates with the frontier molecular orbitals (LUMO), where a larger orbital lobe on the carbon atom of the C-Cl bond indicates higher susceptibility to nucleophilic attack.

Derivatization of these positions typically requires harsher conditions than those used for the C-I bond. For example, Suzuki-Miyaura coupling at chloro positions often necessitates higher temperatures (e.g., 110 °C) to proceed efficiently. nih.gov Similarly, intramolecular C-H arylation to form fused ring systems involving pyridine (B92270) C-Cl bonds has been achieved with palladium catalysts, often requiring a phosphine ligand to obtain good yields. The ability to sequentially functionalize first the iodo group and then the chloro groups makes this compound a valuable building block for the synthesis of complex, multiply-substituted heteroaromatic compounds. nih.gov

Selective Functionalization Strategies for Polysubstituted Imidazo[1,2-a]pyridines

The functionalization of the imidazo[1,2-a]pyridine core can be directed with high selectivity to each of its carbon positions (C2, C3, C5, C6, C7, and C8). rsc.org In a tri-halogenated substrate like this compound, the inherent electronic properties and the nature of the carbon-halogen bonds dictate the regioselectivity of further transformations.

The C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution and is a common site for direct C-H functionalization. rsc.orgrsc.org In the target molecule, this position is already occupied by an iodine atom. The C-I bond is the weakest and most labile among the halogens present, making it the primary site for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the selective introduction of aryl, alkynyl, and vinyl groups at the C3 position while leaving the chloro substituents at C2 and C6 intact.

Visible-light-induced methodologies have also emerged as powerful tools for C-H functionalization, often proceeding through radical pathways. nih.govresearchgate.net For instance, fluoroalkyl groups can be introduced at the C3 position of imidazo[1,2-a]pyridines using perfluoroalkyl iodides via the formation of photoactive electron donor-acceptor (EDA) complexes. nih.gov While the C3 position in the title compound is already iodinated, this highlights the unique electronic character of this site. Functionalization of the chloro-substituted pyridine ring at positions C5, C7, or C8 would typically rely on directed C-H activation strategies, though this is complicated by the existing substitution pattern.

Nucleophilic Aromatic Substitution (SNAr) on Chloro-substituents

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic and heteroaromatic rings. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.compearson.com The presence of electron-withdrawing groups on the ring accelerates the reaction by stabilizing this negative charge. masterorganicchemistry.com

In this compound, the fused imidazole (B134444) ring and the nitrogen atom significantly influence the electrophilicity of the pyridine ring carbons, making the chloro substituents susceptible to SNAr. Pyridine and its fused derivatives are particularly reactive towards SNAr, especially when substituents are at positions ortho or para to the ring nitrogen, as the charge in the Meisenheimer complex can be delocalized onto the nitrogen atom. wikipedia.org

The reactivity of the two chloro groups at C2 and C6 is not identical. The C2 position is part of the imidazole ring, while the C6 position is on the pyridine ring. Quantitative reactivity models for SNAr have shown a strong correlation between reaction rates and descriptors such as the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. chemrxiv.org For this compound, the C6-chloro substituent is expected to be more reactive towards SNAr than the C2-chloro. The C6 position is para to the bridgehead nitrogen, allowing for effective stabilization of the anionic intermediate. In contrast, the C2 position's reactivity is modulated differently by the adjacent heteroatoms. This differential reactivity allows for the selective, stepwise replacement of the chloro groups with various nucleophiles, such as amines, alkoxides, and thiolates, to generate diverse derivatives.

Table 1: Factors Influencing SNAr Reactivity on this compound

Position Substituent Key Influencing Factors Predicted Relative Reactivity
C6 Chloro Para to bridgehead nitrogen; effective resonance stabilization of Meisenheimer complex. Higher
C2 Chloro Part of the electron-rich imidazole ring; adjacent to iodine and a nitrogen atom. Lower
C3 Iodo Generally not displaced by SNAr; serves as a site for cross-coupling. Negligible (via SNAr)

Mechanistic Studies of Reaction Pathways, including Radical Processes

Understanding the mechanistic pathways of reactions involving this compound is essential for predicting and controlling its reactivity. The functionalization of this scaffold can proceed through various mechanisms, including organometallic cross-coupling cycles, nucleophilic aromatic substitution, and radical pathways.

Mechanistic studies on the palladium-catalyzed C-H arylation of related phenylpyridine substrates with diaryliodonium salts have provided detailed insights. nih.gov These studies, using kinetic analysis and isotope effects, have suggested a mechanism involving a turnover-limiting oxidation of a dimeric Pd(II) catalyst to a bimetallic high-oxidation-state palladium species, while ruling out the involvement of free radical intermediates in that specific transformation. nih.gov DFT calculations are frequently employed to investigate the reaction profiles of cross-coupling reactions, comparing different potential catalytic cycles and identifying key intermediates and transition states. ruhr-uni-bochum.de

In contrast, radical processes are prominent in other functionalization methods. The visible-light-induced functionalization of the imidazo[1,2-a]pyridine core often proceeds via radical intermediates. nih.gov Radical scavenging experiments have confirmed the radical nature of these pathways. nih.gov A review of radical reactions for the direct functionalization of imidazo[1,2-a]pyridines highlights methods involving transition metal catalysis, metal-free oxidation, and photocatalysis. rsc.org For this compound, a photoredox-catalyzed reaction could selectively generate a radical at the C3 position via homolytic cleavage of the weak C-I bond, initiating a coupling or addition cascade.

Spectroscopic and Structural Elucidation Methodologies Applied to 2,6 Dichloro 3 Iodoimidazo 1,2 a Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Determination (Proton, Carbon, Heteronuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through ¹H NMR, ¹³C NMR, and various 2D correlation experiments, the connectivity and chemical environment of each atom in the 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine molecule can be mapped.

In the ¹H NMR spectrum of imidazo[1,2-a]pyridine (B132010) derivatives, the protons on the pyridine (B92270) ring typically appear in the aromatic region between δ 6.7 and 9.0 ppm. dtic.mil A notable feature in this class of compounds is the chemical shift of the proton at the C5 position. This proton often experiences a significant downfield shift due to a "peri-interaction," an anisotropic effect from the lone pair of the N4 nitrogen atom. dtic.mil For this compound, the remaining protons at the C5, C7, and C8 positions would provide a distinct splitting pattern. The electron-withdrawing nature of the chlorine atoms at C2 and C6 would further influence the electronic environment and thus the chemical shifts of the nearby protons.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The imidazo[1,2-a]pyridine system displays characteristic signals for its nine carbon atoms. tci-thaijo.org The substitution of chlorine at C2 and C6 and iodine at C3 would cause significant shifts in the signals for these carbons. The C2 carbon, bonded to both a nitrogen and a chlorine atom, would appear at a distinct chemical shift. The C3 carbon signal would be influenced by the attached iodine atom, a phenomenon well-documented in iodo-substituted heterocycles. rsc.org

While specific experimental data for this compound is not widely published, the table below presents representative NMR data for a structurally related compound, 2-phenyl-imidazo[1,2-a]pyridine, to illustrate the typical chemical shift ranges. The presence of chloro and iodo substituents on the target molecule would alter these values based on their respective electronic and anisotropic effects.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2-146.2
C37.80 (s)108.5
C58.00 (d)125.0
C66.62 (d)112.8
C77.30 (m)126.0
C87.40 (m)117.9
C8a-146.1

Table 1. Representative ¹H and ¹³C NMR data for 7-methyl-2-phenylimidazo[1,2-a]pyridine (B182874) in CDCl₃. This data serves as a reference for the expected chemical shift regions for the imidazo[1,2-a]pyridine core. tci-thaijo.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For this compound (C₇H₃Cl₂IN₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

A key feature in the mass spectrum of a chlorine-containing compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). libretexts.org A molecule with two chlorine atoms, such as the target compound, will exhibit a characteristic cluster of peaks for the molecular ion (M⁺). This cluster will include the M⁺ peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl and one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms), with relative intensities of approximately 9:6:1. vaia.comyoutube.com This distinctive pattern is a clear indicator of the presence of two chlorine atoms.

The fragmentation pathways under electrospray ionization (ESI-MS/MS) would provide further structural proof. Studies on related imidazo[1,2-a]pyridines show that fragmentation often involves the cleavage of substituents from the heterocyclic core. nih.gov For this compound, characteristic fragmentation would likely involve the loss of the iodine atom (I•), chlorine atoms (Cl•), or molecules such as HCl. The stability of the fused imidazo[1,2-a]pyridine ring system would likely result in it being a prominent ion in the spectrum.

IonDescriptionExpected m/z
[M]⁺Molecular ion (C₇H₃³⁵Cl₂IN₂)⁺339.8
[M+2]⁺Isotopic peak (one ³⁷Cl)341.8
[M+4]⁺Isotopic peak (two ³⁷Cl)343.8
[M-I]⁺Loss of iodine radical212.9
[M-Cl]⁺Loss of chlorine radical304.9

Table 2. Predicted key ions and their expected mass-to-charge (m/z) ratios for this compound in mass spectrometry, based on the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group "fingerprint." The analysis of the imidazo[1,2-a]pyridine skeleton and its substituents relies on identifying characteristic stretching and bending frequencies. The spectra are often complex, and peak assignments are greatly aided by theoretical calculations using Density Functional Theory (DFT). researchgate.netresearchgate.net

For the imidazo[1,2-a]pyridine core, characteristic bands include C-H stretching of the aromatic rings (typically observed near 3100 cm⁻¹), C=C and C=N stretching vibrations within the fused rings (around 1500-1600 cm⁻¹), and C-N stretching of the imidazole (B134444) portion (~1370 cm⁻¹). researchgate.netnih.gov The out-of-plane C-H bending modes also provide information about the substitution pattern on the rings (~750 cm⁻¹). nih.gov

The presence of the halogen substituents introduces specific vibrational modes. The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ region of the fingerprint range. The C-I bond, being weaker and involving a heavier atom, vibrates at a lower frequency, usually below 600 cm⁻¹. These specific bands, while sometimes overlapping with other skeletal vibrations, are crucial for confirming the presence of the halogen atoms. Computational studies on similar systems help to precisely assign these modes. researchgate.nettandfonline.com

Wavenumber (cm⁻¹)Vibrational AssignmentSource
~3100Aromatic C-H stretching researchgate.netnih.gov
~1600, ~1450C=C and C=N ring stretching researchgate.netnih.gov
~1370C-N stretching (imidazole ring) researchgate.net
~750C-H out-of-plane bending nih.gov
600-800C-Cl stretching-
<600C-I stretching-

Table 3. General characteristic IR absorption frequencies for substituted imidazo[1,2-a]pyridines.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides the most definitive structural evidence, offering precise measurements of bond lengths, bond angles, and torsional angles in the solid state. This technique confirms the connectivity of atoms and reveals the three-dimensional geometry of the molecule. For imidazo[1,2-a]pyridine derivatives, single-crystal X-ray diffraction studies confirm the planarity of the fused heterocyclic ring system. nih.gov

While a crystal structure for this compound is not publicly available, studies on analogous structures provide insight into expected geometric parameters. nih.govmdpi.com The analysis would confirm the positions of the chloro and iodo substituents on the imidazo[1,2-a]pyridine framework.

Furthermore, X-ray crystallography elucidates the supramolecular architecture, revealing intermolecular interactions that govern the crystal packing. Imidazo[1,2-a]pyridine derivatives are known to engage in various non-covalent interactions, including π–π stacking between the aromatic rings of adjacent molecules and potential halogen bonding involving the chlorine and iodine atoms. researchgate.netnih.gov These interactions are critical in determining the solid-state properties of the material. Data from a related compound, 2-(adamantan-1-yl)-6-chloroimidazo[1,2-a]pyridine, illustrates the typical crystallographic information obtained.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.181(3)
b (Å)10.052(2)
c (Å)12.394(3)
β (°)99.07(3)
Volume (ų)1497.8(6)

Table 4. Representative single-crystal X-ray diffraction data for a related compound, 2-(adamantan-1-yl)-6-chloroimidazo[1,2-a]pyridine. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. nih.govresearchgate.net Methods like B3LYP with basis sets such as 6-311G++(d,p) are commonly employed to optimize molecular geometries and calculate a range of electronic descriptors for imidazo[1,2-a]pyridine (B132010) derivatives. nih.govresearchgate.netnih.gov These calculations provide a quantitative basis for understanding molecular stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's kinetic stability and chemical reactivity. nih.gov

For the imidazo[1,2-a]pyridine scaffold, FMO analysis consistently shows that the HOMO is primarily localized on the imidazo[1,2-a]pyridine ring system, while the LUMO distribution can vary depending on the substituents. nih.govresearchgate.net A small HOMO-LUMO gap implies a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. grafiati.com

Table 1: Representative FMO Data for Substituted Imidazo[1,2-a]pyridine Derivatives

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
2-Phenylimidazo[1,2-a]pyridin-3-yl derivative-5.65-1.574.08B3LYP/6-311G++(d,p) nih.gov
2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl derivative-5.45-1.463.99B3LYP/6-311G++(d,p) nih.gov
Alpidem (a 6-chloro-imidazo[1,2-a]pyridine derivative)-6.28-1.454.83B3LYP/6-311G(d,p) nih.gov

Note: The data presented is for structurally related derivatives to illustrate the typical range of FMO energies. Specific values for 2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine would require dedicated calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.netunica.it The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. unica.itwolfram.com

For the imidazo[1,2-a]pyridine nucleus, MEP maps consistently reveal that the most electron-rich region, and therefore the most negative potential, is located at the C3 position of the imidazole (B134444) ring. researchgate.net This high electron density makes the C3 carbon the primary site for electrophilic substitution. The nitrogen atom in the pyridine (B92270) ring also shows a negative potential, indicating its basic character. Conversely, the hydrogen atoms and electron-deficient regions, such as those influenced by the electron-withdrawing chlorine atoms, would exhibit a positive potential. researchgate.net An MEP map of this compound would be expected to show a highly negative region at C3 (despite the iodo-substituent, as it is the site of electrophilic attack) and significant positive potential near the C2 and C6 positions due to the influence of the chlorine atoms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating reaction mechanisms, allowing for the study of transient species like intermediates and transition states that are difficult to observe experimentally. mdpi.comresearchgate.net

Understanding a chemical reaction requires identifying the transition states and calculating the associated energy barriers. These calculations can confirm a proposed mechanistic pathway and predict reaction rates. For the functionalization of imidazo[1,2-a]pyridines, various mechanisms have been proposed, including electrophilic substitution, radical pathways, and metal-catalyzed reactions. rsc.orgnih.govnih.gov

For instance, the C3-iodination of the imidazo[1,2-a]pyridine scaffold likely proceeds through an electrophilic substitution mechanism. acs.org A computational study of this reaction would involve locating the transition state for the attack of an electrophilic iodine species (e.g., I⁺) on the C3 carbon. The energy of this transition state relative to the reactants determines the activation energy barrier for the reaction. While specific calculations for the title compound are not published, the general mechanism for electrophilic halogenation of heterocycles is well-supported by computational studies on related systems, which often involve the formation of a Wheland intermediate (a sigma complex). stackexchange.comnih.gov

One of the most significant contributions of computational modeling to the chemistry of imidazo[1,2-a]pyridines is the rationalization of the high regioselectivity observed in their reactions. rsc.orgnih.gov The C3 position is overwhelmingly the most common site for electrophilic substitution, including halogenation. nih.govrsc.org

Computational studies explain this pronounced regioselectivity by analyzing the stability of the possible cationic intermediates (Wheland intermediates) formed during electrophilic attack. stackexchange.comechemi.com Attack at the C3 position leads to a resonance-stabilized intermediate where the positive charge is delocalized without disrupting the aromaticity of the adjacent six-membered pyridine ring. stackexchange.comechemi.com In contrast, attack at other positions, such as C2, would lead to less stable intermediates where the aromatic sextet is broken. stackexchange.com This difference in intermediate stability, which can be quantified by calculating their relative energies, directly explains why the reaction pathway via C3 attack is kinetically favored. stackexchange.com Numerous experimental reports on the chlorination, bromination, and iodination of the imidazo[1,2-a]pyridine core confirm this C3 selectivity. nih.govacs.orgrsc.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility of molecules and their interactions with their environment over time, which is particularly relevant for understanding their biological activity. researchgate.netnih.gov

For imidazo[1,2-a]pyridine derivatives, which are often investigated as potential drug candidates, these techniques are crucial. rsc.orgnih.govnih.gov Molecular docking, a related computational method, is frequently used to predict how these molecules might bind to the active site of a biological target, such as an enzyme or receptor. nih.govnih.govnih.gov

MD simulations can then be used to refine these docked poses, providing a dynamic picture of the protein-ligand complex. researchgate.net Such simulations can assess the stability of the binding mode, identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and calculate binding free energies. For example, MD simulations have been performed on C3-functionalized imidazo[1,2-a]pyridine analogues to support their potential as antimycobacterial agents. These studies provide atomic-level insights into how substituents on the scaffold, such as the chloro and iodo groups in the title compound, might influence binding affinity and specificity. nih.gov

Prediction of Spectroscopic Parameters from First Principles

As of the latest available research, specific first-principles theoretical and computational studies detailing the predicted spectroscopic parameters for the compound this compound are not present in the published scientific literature. While computational chemistry is a powerful tool for predicting a wide range of molecular properties, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis spectra), dedicated research applying these methods to this particular halogenated imidazo[1,2-a]pyridine derivative has not been reported.

Computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the standard approaches for such predictions. researchgate.net For instance, the calculation of NMR spectra typically involves geometry optimization of the molecule followed by the application of methods like the Gauge-Including Atomic Orbital (GIAO) to determine the chemical shifts. libretexts.org Similarly, vibrational frequencies and their corresponding intensities in IR and Raman spectra are obtained through frequency calculations on the optimized geometry. researchgate.net The prediction of UV-Vis absorption spectra is generally achieved using TD-DFT calculations, which provide information about electronic excitation energies and oscillator strengths. researchgate.net

Although general methodologies for these predictions are well-established, the generation of accurate and reliable data requires specific computational investigations to be performed on the molecule of interest. Such studies would provide valuable insights into the electronic structure and spectroscopic characteristics of this compound. However, in the absence of such dedicated research, no detailed research findings or data tables for its predicted spectroscopic parameters can be presented.

Further research in the field of computational chemistry focusing on this specific compound is needed to provide the theoretical spectroscopic data requested.

Advanced Applications As a Versatile Chemical Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compound Libraries

The structure of 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine is ideally suited for the generation of diverse chemical libraries through sequential, site-selective functionalization. The carbon-iodine bond at the C-3 position is the most reactive site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. Following C-3 modification, the less reactive C-6 chloro group can be targeted for further diversification, often under different reaction conditions.

This hierarchical reactivity is exploited to build libraries of compounds for drug discovery efforts. nih.gov The imidazo[1,2-a]pyridine (B132010) framework is a core component of marketed drugs like Alpidem, Zolpidem, and Minodronic acid, driving significant interest in synthesizing new analogues. nih.govnih.gov Methodologies such as visible light-induced C-H functionalization have greatly expanded the toolbox for modifying the imidazo[1,2-a]pyridine skeleton. mdpi.com Reactions such as arylation, sulfonylation, amination, and alkoxylation at the C-3 position are well-established, demonstrating the scaffold's capacity for diversification. nih.govmdpi.com

Multi-component reactions, like the Groebke–Blackburn–Bienaymé reaction, provide a powerful strategy for rapidly accessing complex imidazo[1,2-a]pyridine derivatives, further contributing to the expansion of chemical space. mdpi.comnih.gov The ability to introduce various azoles and thiols via iron/copper co-catalyzed cross-coupling reactions with related iodoimidazo[1,2-a]pyridines underscores the utility of the carbon-halogen bond as a synthetic handle for library development. researchgate.net

Reaction TypePositionKey Reagents/CatalystResulting Structure TypeReference
ArylationC-3Aryl boronic acids (Suzuki), Aryl diazonium salts3-Aryl-imidazo[1,2-a]pyridines mdpi.com
SulfonylationC-3Diaryliodonium salts, DABCO-(SO₂)₂3-Sulfonyl-imidazo[1,2-a]pyridines mdpi.com
AlkoxylationC-3Alcohols, Rose Bengal (photocatalyst)3-Alkoxy-imidazo[1,2-a]pyridines mdpi.com
Aza-Friedel–CraftsC-3Aldehydes, Amines, Y(OTf)₃3-Alkyl-imidazo[1,2-a]pyridines nih.govmdpi.com
N/S-ArylationC-6Azoles, Thiols, Fe/Cu cocatalyst6-Azolyl/Thio-imidazo[1,2-a]pyridines researchgate.net
Groebke–Blackburn–Bienaymé-Aldehydes, Isocyanides, AmidinesFused 3-Amino-imidazo[1,2-a]pyridines mdpi.comnih.gov

Role in the Development of Functional C-Nucleosides

In the synthesis of nucleoside analogues, the stability of the glycosidic bond is a critical factor for therapeutic applications. C-nucleosides, which feature a carbon-carbon bond between the sugar moiety and the heterocyclic base (aglycon), offer significantly enhanced stability against enzymatic and chemical degradation compared to their natural N-nucleoside counterparts. researchgate.net The compound this compound is an excellent precursor for the aglycon portion of novel C-nucleosides.

A common and effective strategy for synthesizing C-nucleosides is the direct C-C coupling of a functionalized carbohydrate with a preformed aglycon unit. urfu.ru In this convergent approach, the C-3 iodo group of this compound can be converted into a nucleophilic organometallic species (e.g., an organolithium or Grignard reagent) via metal-halogen exchange. This nucleophile can then attack an electrophilic sugar derivative, such as a protected ribonolactone, to form the crucial C-C glycosidic bond with high stereoselectivity. researchgate.net The resulting complex nucleoside can be further modified at the C-6 chloro position, allowing for the creation of a second layer of structural diversity to fine-tune biological activity.

Integration into Materials Chemistry for Optoelectronic Properties (e.g., fluorescent materials)

The imidazo[1,2-a]pyridine scaffold is inherently fluorescent, making it a valuable chromophore for the development of advanced functional materials. rsc.org These materials have applications as fluorescent probes, sensors, and components in organic light-emitting diodes (OLEDs). mdpi.com The photophysical properties, such as absorption/emission wavelengths, quantum yield, and Stokes shift, can be precisely tuned by introducing various functional groups onto the heterocyclic core. rsc.orgnih.gov

This compound provides three distinct points for synthetic modification to modulate its optoelectronic characteristics. For instance, extending π-conjugation by introducing aryl or ethynyl (B1212043) groups at the C-3 position via cross-coupling reactions typically leads to a bathochromic (red) shift in both absorption and emission spectra. researchgate.net Research has shown that imidazo[1,2-a]pyridine derivatives can exhibit large Stokes shifts and two-photon absorption capabilities, which are highly desirable properties for applications in bio-imaging and nonlinear optics. researchgate.net The scaffold has been successfully incorporated into fluorescent probes for the selective detection of metal ions like Fe³⁺ and Hg²⁺. rsc.orgrsc.org

Compound Type/SubstituentAbsorption Max (λabs, nm)Emission Max (λem, nm)Key FeatureReference
3-Hydroxymethyl derivatives~330-350~400-440Stable fluorescence in various solvents nih.gov
π-Expanded Polycyclic Analogs~335-345~415-461Bathochromic shift with extended conjugation researchgate.net
Quadrupolar System (D-π-A-π-D)--Large Stokes shift, two-photon absorption researchgate.net
Fused Imidazopyridine Sensor--Fluorescence enhancement upon ion binding rsc.org

Application in the Synthesis of Ligands for Catalytic Systems

The nitrogen atoms within the imidazo[1,2-a]pyridine ring system, particularly the N-1 and N-4 atoms, possess lone pairs of electrons that can coordinate with transition metals, making this scaffold an attractive platform for ligand design. By functionalizing the C,C-dichloro-C,C-iodoimidazo[C,C-a]pyridine core, chemists can create mono- or polydentate ligands with tailored steric and electronic properties for use in homogeneous catalysis.

For example, imidazo[1,2-a]pyridine-based structures have been used to synthesize ligands for palladium and gold complexes. nih.govnih.gov A library of 3-amino-imidazo[1,2-a]pyridine ligands was synthesized using a multi-component reaction, and these ligands were subsequently used to form cyclopalladated complexes. nih.gov Furthermore, imidazo[1,2-a]pyridine derivatives have been successfully employed as ligands in gold(III) complexes, demonstrating their coordination capabilities. nih.gov The ability to tune the ligand backbone by modifying the substituents at the C-3 and C-6 positions allows for the optimization of catalyst performance, including activity, stability, and selectivity in various chemical transformations. unimi.it

Ligand TypeCoordinated MetalApplication/Complex TypeReference
3-Amino-imidazo[1,2-a]pyridinesPalladium(II)Cyclopalladated complexes (pincer ligands) nih.gov
Substituted Imidazo[1,5-a]pyridinesGold(III)Biologically active metal complexes nih.gov
Pyridinophane MacrocyclesIron(III)Catalysts for oxidation reactions unimi.it
Note: Imidazo[1,5-a]pyridines are structural isomers of imidazo[1,2-a]pyridines and demonstrate similar coordination principles.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Atom-Economical Synthetic Routes

Future synthetic research should prioritize the development of more efficient and environmentally benign methods for preparing 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine and its analogs. A key area of focus is the advancement of atom-economical processes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste.

One promising direction is the refinement of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, which can construct the core imidazo[1,2-a]pyridine (B132010) structure in a single step from simple precursors. mdpi.comacs.org Adapting these reactions to incorporate the required halogenated starting materials could provide a highly convergent and efficient route. Research could explore novel catalysts or reaction conditions, including the use of greener solvents like water or polyethylene glycol (PEG), to improve yields and sustainability. researchgate.netacs.org

Furthermore, developing catalyst-free and metal-free synthetic protocols represents a significant goal. acs.orgorganic-chemistry.org Exploring methods that proceed under mild conditions, potentially activated by microwave or ultrasound irradiation, could reduce energy consumption and circumvent the need for expensive or toxic metal catalysts. researchgate.netorganic-chemistry.org Such strategies often lead to simpler purification processes and cleaner reaction profiles.

Synthetic StrategyKey AdvantagesFuture Research Goal
Multicomponent Reactions (MCRs)High convergence, operational simplicity, atom economy. mdpi.comresearchgate.netDesign of MCRs using readily available halogenated precursors.
Catalyst-Free AnnulationsReduced cost, lower toxicity, simplified purification. organic-chemistry.orgOptimization for the synthesis of multi-halogenated imidazo[1,2-a]pyridines.
Green Chemistry ApproachesUse of eco-friendly solvents (e.g., water), reduced waste. researchgate.netorganic-chemistry.orgIntegration of aqueous micellar media or PEG to enhance reaction efficiency. researchgate.netacs.org

Exploration of Novel Reactivity Patterns and Multi-Site Functionalization

The tris-halogenated nature of this compound presents a rich platform for exploring complex, multi-site functionalization. The distinct electronic environments of the C3-I, C6-Cl, and C2-Cl bonds offer opportunities for sequential and selective reactions that are yet to be fully exploited.

Future work should systematically investigate the stepwise functionalization of the molecule. While the high reactivity of the C3-iodo group in palladium-catalyzed cross-coupling reactions is known, the subsequent functionalization of the C-Cl bonds remains a less explored area. scispace.comresearchgate.net Research into orthogonal catalytic systems that can selectively activate one C-Cl bond over the other would unlock pathways to highly complex and diverse molecular architectures.

Beyond cross-coupling, the exploration of C-H functionalization at other positions on the heterocyclic core is a burgeoning field. nih.govresearchgate.net Recent advances in visible-light photoredox catalysis could be applied to forge new carbon-carbon or carbon-heteroatom bonds at positions not amenable to classical methods, offering novel disconnection strategies for synthetic chemists. nih.govmdpi.com

Chemo- and Regioselective Manipulations of Halogen Substituents

A primary challenge and opportunity in working with this compound lies in the chemo- and regioselective manipulation of its halogen atoms. The differential reactivity of the carbon-iodine bond versus the carbon-chlorine bonds is the cornerstone of its synthetic utility, particularly in Suzuki-Miyaura reactions where the C3-iodo position is preferentially substituted. scispace.comnih.govscispace.com

Future research should focus on developing finely tuned catalytic systems that can precisely control which halogen atom reacts. This could involve:

Ligand and Catalyst Screening: Identifying palladium, copper, or nickel catalysts with specific ligand spheres that can differentiate between the C-Cl bonds at the C2 and C6 positions.

Reaction Condition Optimization: Systematically studying the influence of bases, solvents, and temperature to favor the activation of one halogen over another. scispace.com

Halogen-Dance Reactions: Investigating the potential for base- or catalyst-induced migration of halogen atoms around the ring to access novel isomers.

Success in this area would enable the programmed synthesis of specific isomers without the need for complex multi-step procedures involving protecting groups, significantly enhancing the modularity of the scaffold.

Halogen PositionTypical ReactivityFuture Research Focus
C3-IodoHighly reactive in Pd-catalyzed cross-coupling. scispace.comUse as an anchor point for initial diversification.
C6-ChloroLess reactive than C3-Iodo; potential for subsequent functionalization.Development of catalysts for selective C6 arylation or amination.
C2-ChloroGenerally the least reactive C-Halogen bond.Exploration of forcing conditions or novel catalysts for late-stage functionalization.

Computational Design and Predictive Modeling for Directed Synthesis

The integration of computational chemistry offers a powerful tool for accelerating research on this compound. Density Functional Theory (DFT) and other modeling techniques can provide deep insights into the molecule's electronic structure, reactivity, and the mechanisms of its transformations. researchgate.netnih.gov

Future research should leverage computational tools to:

Predict Regioselectivity: Model the transition states of various catalytic cycles to predict which halogen is most likely to undergo oxidative addition with a given metal catalyst, guiding the rational design of selective reactions.

Design Novel Catalysts: In silico design of ligands that can enhance the reactivity or selectivity of metal centers for specific C-Cl bonds on the imidazo[1,2-a]pyridine core.

Elucidate Reaction Mechanisms: Use computational studies to understand unexpected reactivity patterns or to confirm proposed mechanistic pathways for novel C-H functionalization reactions. nih.gov

By creating predictive models, chemists can reduce the amount of empirical screening required, leading to the faster development of optimized synthetic protocols and novel compounds. nih.govacs.orgnih.gov

Application in Flow Chemistry and Automated Synthesis Methodologies

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms is a critical future direction for improving efficiency, safety, and scalability. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and the safe handling of reactive intermediates. nih.govresearchgate.net

Future avenues of exploration include:

Development of Continuous Flow Synthesis: Designing multi-step flow sequences where the crude output of one reaction is directly used as the input for the next, minimizing purification steps and solvent waste. nih.gov This has been successfully demonstrated for other functionalized imidazo[1,2-a] heterocycles. nih.govresearchgate.net

Automated Library Synthesis: Integrating flow reactors with automated purification and analysis systems (e.g., HPLC) to enable the high-throughput synthesis of libraries based on the this compound scaffold. This would rapidly generate a multitude of analogs for biological screening. researchgate.net

These advanced manufacturing techniques will be essential for the efficient production of complex molecules derived from this versatile building block for applications in materials science and drug discovery.

Q & A

Q. Table 1: Reactivity Comparison of Halogen Substituents

PositionHalogenReactivity TypeExample ReactionReference
C-3ICross-coupling (Ullmann/Suzuki)Biaryl formation
C-6ClNucleophilic substitutionAmine/alkoxide displacement

How does halogen substitution at positions 2, 3, and 6 influence the biological activity of imidazo[1,2-a]pyridine derivatives?

Answer:

  • Iodine at C-3 : Enhances lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., antimicrobial targets) .
  • Chlorine at C-6 : Improves metabolic stability and electron-withdrawing effects, critical for anti-TB activity .
  • Combined substitution : Synergistic effects observed in multi-drug-resistant (MDR) bacterial inhibition (e.g., IC₅₀ < 1 µM against Mycobacterium tuberculosis) .

Q. Table 2: Biological Activity vs. Substituent Position

Substituent PositionActivity ProfileExample ApplicationReference
C-3 (I), C-6 (Cl)Antimycobacterial, anticancerMDR-TB inhibition
C-2 (Cl), C-3 (Ph)Anti-inflammatory, antiviralCOX-2 inhibition

Can this compound act as a corrosion inhibitor, and what experimental models validate this?

Answer:

  • Mechanism : Adsorbs onto metal surfaces via physical/chemical interactions, aligning with the Langmuir isotherm (R² > 0.98) .
  • Validation :
    • Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance (e.g., 90% inhibition efficiency at 10 mM) .
    • Weight loss tests : Conducted in 3.5% NaCl solution over 24–72 hours .
    • Surface analysis : SEM/EDX confirms inhibitor film formation .

How should discrepancies in biological activity data between in vitro and in vivo studies of halogenated imidazo[1,2-a]pyridines be addressed?

Answer:

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., microsomal half-life > 30 minutes) .
  • Dosage adjustment : Optimize in vivo dosing based on allometric scaling (e.g., 10 mg/kg in mice vs. 50 mg/kg in rats) .
  • Toxicity screening : Evaluate hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance) .

Which computational approaches are effective in predicting the binding affinity of this compound with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., InhA for TB) .
  • QSAR modeling : Correlate substituent electronegativity with activity (e.g., Cl/I improve IC₅₀ by 2-fold) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

What are the implications of regioisomerism in halogenated imidazo[1,2-a]pyridines on their chemical reactivity?

Answer:

  • Regioisomer effects :
    • C-3 vs. C-8 bromine : Alters steric hindrance in cross-coupling (e.g., C-3 iodine yields higher coupling efficiency) .
    • C-6 chlorine vs. C-8 chlorine : Changes nucleophilic substitution rates (e.g., C-6 Cl reacts 3× faster with amines) .
  • Case study : 6-Chloro-8-bromoimidazo[1,2-a]pyridine shows reduced antimicrobial activity compared to 3-bromo-6-chloro isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.